Cimetidin-Verunreinigung 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

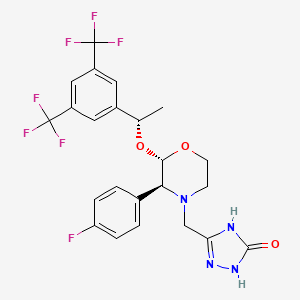

Cimetidine Impurity 3, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a compound related to Cimetidine . Its molecular formula is C5H8N2O and has a molecular weight of 112.1 .

Synthesis Analysis

The synthesis of Cimetidine and its impurities has been studied extensively. The impurities were isolated from crude cimetidine using normal-phase preparative HPLC . The structures of the impurities were revealed through 1H and 13C NMR and mass spectrometric investigations .Molecular Structure Analysis

The molecular structure of Cimetidine Impurity 3 was determined through various spectroscopic techniques, including 1H and 13C NMR and mass spectrometry .Physical And Chemical Properties Analysis

Cimetidine Impurity 3 is described as a white to off-white crystalline powder . It is slightly soluble in water, soluble in ethanol, and practically insoluble in methylene chloride .Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Sekundärstandard

Cimetidin-Verunreinigung 3, auch bekannt als Cimetidin-Verunreinigung E, wird als Pharmazeutischer Sekundärstandard {svg_1}. Es ist ein zertifiziertes Referenzmaterial (CRM) und wird in der Qualitätskontrolle und in pharmazeutischen Laboren verwendet {svg_2}. Es bietet eine bequeme und kostengünstige Alternative zur Herstellung von firmeninternen Arbeitsstandards {svg_3}.

Methodenentwicklung in der Pharmaindustrie

Diese Verbindung eignet sich für den Einsatz in verschiedenen analytischen Anwendungen, einschließlich, aber nicht beschränkt auf Freigabeprüfung in der Pharmaindustrie und Methodenentwicklung in der Pharmaindustrie für qualitative und quantitative Analysen {svg_4}. Es bietet eine mehrfache Rückverfolgbarkeit zu den USP-, EP- und BP-Primärstandards, sofern verfügbar {svg_5}.

Lebensmittel- und Getränkequalitätskontrolle

This compound kann auch in der Lebensmittel- und Getränkequalitätskontrolle eingesetzt werden {svg_6}. Es kann in den Kalibrieranforderungen für diese Industrien verwendet werden {svg_7}.

Adjuvante Therapie bei akuter extrinsischer atopischer Dermatitis

Forschungen haben gezeigt, dass Cimetidin als adjuvante Therapie bei der Behandlung von akuter extrinsischer atopischer Dermatitis (AD) verwendet werden kann {svg_8}. Es hat immunmodulatorische Wirkungen und kann den Schweregrad von AD und den IgE-Spiegel im Serum senken sowie das Fortschreiten zu chronischem AD verhindern {svg_9}.

Antitumoraktivität

Cimetidin, ein H2R-Antagonist, interferiert mit der Histamin-vermittelten Immunmodulation und kann eine Antitumoraktivität haben {svg_10}. Es wurde auf seine Wirkung auf den Antitumoreffekt von Anti-PD-L1 bei Darmkrebs untersucht {svg_11}.

Wirkmechanismus

Target of Action

Cimetidine, the parent compound of Cimetidine Impurity 3, is a histamine H2 receptor antagonist . It primarily targets the H2 receptors located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the regulation of gastric acid secretion .

Mode of Action

Cimetidine competitively inhibits histamine binding to histamine H2 receptors . This means that it competes with histamine for the same binding site on the H2 receptor, thereby reducing the effect of histamine . It also exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor .

Biochemical Pathways

The action of Cimetidine leads to the inhibition of gastric acid secretion . This occurs because the binding of histamine to the H2 receptors typically stimulates gastric acid secretion. Therefore, when Cimetidine binds to these receptors instead of histamine, this stimulation is blocked . The compound also affects the cytochrome P-450 system, which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

Cimetidine exhibits multicompartmental characteristics following intravenous administration . It has a high total systemic clearance, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, the absolute bioavailability in healthy subjects is about 60% . Cimetidine distributes into various tissues, including the kidney, lung, and muscle .

Result of Action

The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . As a result, Cimetidine is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action of Cimetidine can be influenced by various environmental factors. For instance, the presence of food can alter the extent and timing of absorption . Additionally, certain surgical procedures, such as partial gastrectomy, can increase the systemic availability of Cimetidine . Furthermore, the clearance of Cimetidine is increased in children, due to increased renal elimination mechanisms .

Biochemische Analyse

Biochemical Properties

Cimetidine Impurity 3, like Cimetidine, may interact with various enzymes and proteins. Cimetidine is known to inhibit the binding of DHT and other androgens on the cytosolic androgen receptor . It’s plausible that Cimetidine Impurity 3 might have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Cimetidine has been shown to have powerful stimulatory effects on the effector functions of various immune cells, such as neutrophils, monocytes, macrophages, dendritic cells, and T cells . It’s possible that Cimetidine Impurity 3 may have similar effects on these cells.

Molecular Mechanism

Cimetidine works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid

Dosage Effects in Animal Models

Cimetidine has shown potential teratogenic effects in animal models

Metabolic Pathways

Cimetidine is metabolized by the cytochrome P-450 system, and its binding to P-450 inhibits the enzymic system’s activity by 45%, usually leading to the reduced metabolism of xenobiotics by the liver

Transport and Distribution

Cimetidine is known to have extensive uptake into kidney, lung, and muscle tissues

Subcellular Localization

Cimetidine is known to distribute into the cerebrospinal fluid (CSF) at a ratio of 0.1 to 0.2 compared with plasma

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cimetidine Impurity 3 involves the reaction of 2-cyano-1-methylguanidine with 2-chloro-5-nitrobenzoic acid in the presence of a base to form the desired compound.", "Starting Materials": [ "2-cyano-1-methylguanidine", "2-chloro-5-nitrobenzoic acid", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1-methylguanidine in a suitable solvent, such as methanol.", "Step 2: Add a base, such as sodium hydroxide, to the solution.", "Step 3: Dissolve 2-chloro-5-nitrobenzoic acid in a separate solution.", "Step 4: Add the solution of 2-chloro-5-nitrobenzoic acid to the solution of 2-cyano-1-methylguanidine and base.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Isolate the product by filtration or other suitable means.", "Step 7: Purify the product by recrystallization or other suitable means." ] } | |

CAS-Nummer |

208447-53-4 |

Molekularformel |

C11H20N8S2 |

Molekulargewicht |

328.46 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)